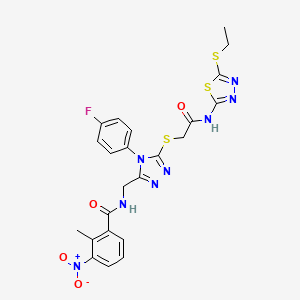
4-Fluoro-2-methoxynicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-methoxynicotinic acid is a chemical compound with the CAS Number: 1060806-71-4 . It has a molecular weight of 171.13 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C7H6FNO3 . Its InChI Code is 1S/C7H6FNO3/c1-12-6-5 (7 (10)11)4 (8)2-3-9-6/h2-3H,1H3, (H,10,11) .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .Aplicaciones Científicas De Investigación
Fluorescence Quenching Mechanisms
- Fluorescence Quenching Studies : The fluorescence quenching of derivatives including 4-fluoro-2-methoxyphenyl boronic acid (closely related to 4-Fluoro-2-methoxynicotinic acid) has been investigated. These studies contribute to understanding the mechanism of fluorescence quenching, which is significant in biological and chemical sensing applications (Geethanjali, Nagaraja, & Melavanki, 2015).
Applications in Chemical Synthesis
- Synthesis of Poly(arylene ether sulfone) : A new sulfonated side-chain grafting unit containing 4-fluoro derivatives has been synthesized. This is significant for developing materials like proton exchange membranes in fuel cells (Kim, Robertson, & Guiver, 2008).
Photophysical Properties Investigation
- Study of Fluorophores : A series of fluorophores, including derivatives of this compound, were synthesized and investigated for their photophysical properties. This research is crucial for developing new materials with unique light-emitting properties (Zheng, Jin, Sun, & Yan, 2006).
Use in Chromatographic Analysis
- Fluorogenic Labeling in Chromatography : The use of related compounds in high-performance liquid chromatography for detecting and measuring various biological and chemical substances has been explored. This is relevant in pharmaceutical and biochemical analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Development of Fluorescent Probes
- Fluorescent Indicators for Biological Applications : Research into developing new fluorescent indicators for biological applications, like measuring cytosolic free Ca2+, has been conducted. These studies often utilize derivatives of this compound (Minta, Kao, & Tsien, 1989).
Applications in Medical Imaging
- Molecular Imaging Probes : Derivatives of this compound have been used in developing molecular imaging probes, like in the study of serotonin receptors in Alzheimer's disease patients. This is crucial in medical diagnostics and research (Kepe et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
4-fluoro-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHZNDYRRYQHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2661879.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2661880.png)
![4-[(3,4-Dihydro-1H-isoquinoline-2-carbothioyl)-amino]-benzoic acid ethyl ester](/img/structure/B2661882.png)
![[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2661884.png)



